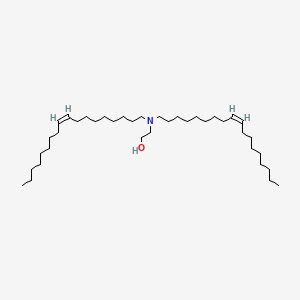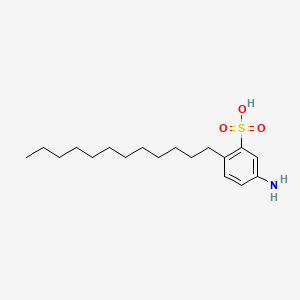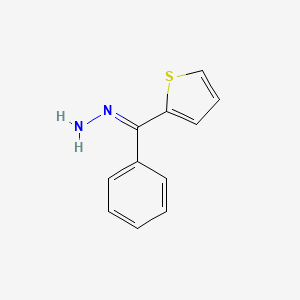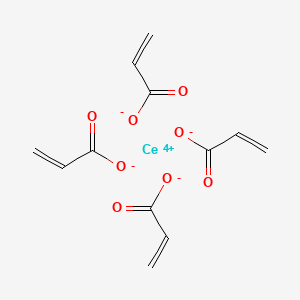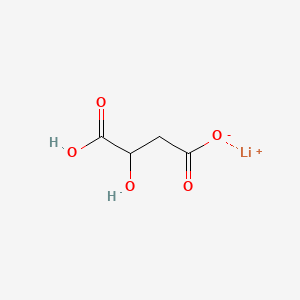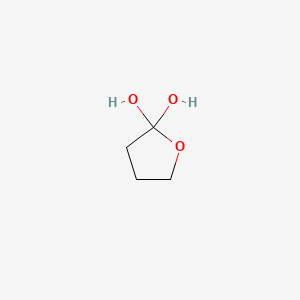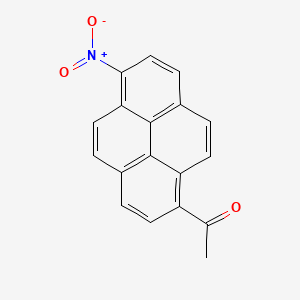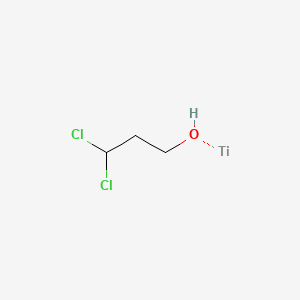
Dichloropropoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropropoxytitanium is a chemical compound with the molecular formula C₃H₅Cl₂OTi.
Preparation Methods
The synthesis of dichloropropoxytitanium typically involves the reaction of titanium tetrachloride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C3H7OH→C3H5Cl2OTi+2HCl
In industrial settings, the production of this compound may involve more sophisticated methods to ensure high purity and yield. These methods often include the use of advanced purification techniques and optimized reaction conditions .
Chemical Reactions Analysis
Dichloropropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield titanium metal.
Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichloropropoxytitanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical implants.
Industry: This compound is used in the production of advanced materials, including coatings and composites, due to its unique properties
Mechanism of Action
The mechanism by which dichloropropoxytitanium exerts its effects involves its interaction with various molecular targets. In catalytic applications, the titanium center plays a crucial role in facilitating the reaction by providing an active site for the reactants. The pathways involved often include the formation of intermediate complexes that enhance the reaction rate and selectivity .
Comparison with Similar Compounds
Dichloropropoxytitanium can be compared with other titanium-based compounds such as titanium tetrachloride and titanium dioxide. While titanium tetrachloride is primarily used as a precursor in the synthesis of other titanium compounds, this compound offers unique reactivity due to the presence of both chlorine and propoxy groups. Titanium dioxide, on the other hand, is widely used as a photocatalyst and in pigments but lacks the versatility of this compound in organic synthesis .
Similar compounds include:
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium isopropoxide (C₁₂H₂₈O₄Ti)
Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in various fields .
Properties
CAS No. |
97259-74-0 |
|---|---|
Molecular Formula |
C3H6Cl2OTi |
Molecular Weight |
176.85 g/mol |
IUPAC Name |
3,3-dichloropropan-1-ol;titanium |
InChI |
InChI=1S/C3H6Cl2O.Ti/c4-3(5)1-2-6;/h3,6H,1-2H2; |
InChI Key |
PZXCXTZGXQCYTF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



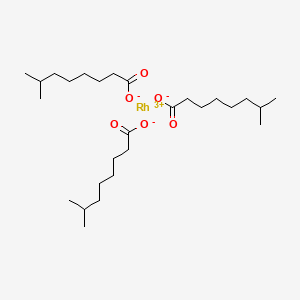
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

